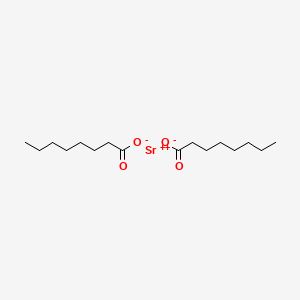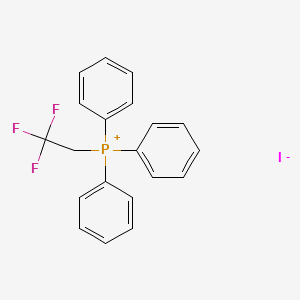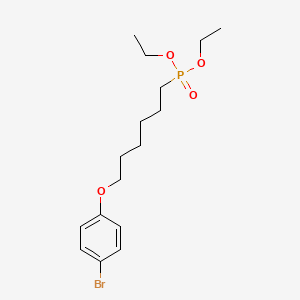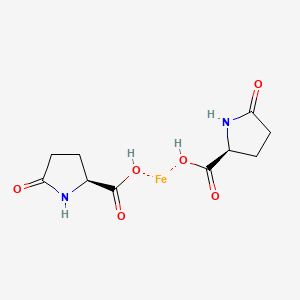
Strontium(2+) octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Strontium(2+) octanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with octanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. The general reaction is as follows:
Sr(OH)2+2C8H16O2→Sr(C8H15O2)2+2H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Strontium(2+) octanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions like sulfate or carbonate, this compound can form insoluble precipitates.
Substitution Reactions: The octanoate ions can be replaced by other anions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to form strontium chloride and octanoic acid.
Bases: It can react with strong bases to form strontium hydroxide and octanoate ions.
Major Products
Strontium Sulfate: Formed when this compound reacts with sulfuric acid.
Strontium Carbonate: Formed when it reacts with carbon dioxide in aqueous solutions.
Applications De Recherche Scientifique
Strontium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone metabolism and regeneration due to the biological activity of strontium ions.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism by which strontium(2+) octanoate exerts its effects is primarily through the release of strontium ions. Strontium ions can mimic calcium ions and interact with calcium-sensing receptors, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating bone-related disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis, known for its dual action on bone metabolism.
Strontium Chloride: Commonly used in dental care products for its desensitizing properties.
Strontium Nitrate: Used in pyrotechnics for its bright red flame.
Uniqueness
Strontium(2+) octanoate is unique due to its combination of strontium ions with octanoic acid, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other strontium compounds may not be as effective.
Propriétés
Numéro CAS |
58429-86-0 |
|---|---|
Formule moléculaire |
C16H30O4Sr |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
strontium;octanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
YQZLOQWDIAWFTG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















